molecular formula C26H26N2O5 B1427484 (3R,3aS,4S,4aS,7R,9aR)-3-Methyl-7-nitro-1-oxo-N,N-diphenyl-1,3,3a,4,4a,5,6,7,8,9a-decahydronaphtho[2,3-c]furan-4-carboxamide CAS No. 900186-72-3

(3R,3aS,4S,4aS,7R,9aR)-3-Methyl-7-nitro-1-oxo-N,N-diphenyl-1,3,3a,4,4a,5,6,7,8,9a-decahydronaphtho[2,3-c]furan-4-carboxamide

Cat. No.: B1427484
CAS No.: 900186-72-3
M. Wt: 446.5 g/mol
InChI Key: JNMZYVOWRZCJKC-YSCRHRQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly substituted decahydronaphtho[2,3-c]furan derivative featuring a nitro group at position 7 and a diphenylcarboxamide moiety at position 2.

Properties

IUPAC Name

(1R,3aR,6R,8aS,9S,9aS)-1-methyl-6-nitro-3-oxo-N,N-diphenyl-3a,5,6,7,8,8a,9,9a-octahydro-1H-benzo[f][2]benzofuran-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c1-16-23-22(26(30)33-16)15-17-14-20(28(31)32)12-13-21(17)24(23)25(29)27(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,15-16,20-24H,12-14H2,1H3/t16-,20-,21-,22-,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMZYVOWRZCJKC-YSCRHRQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C=C3CC(CCC3C2C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@@H](C=C3C[C@@H](CC[C@H]3[C@@H]2C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401104029
Record name (3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401104029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900186-72-3
Record name (3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900186-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401104029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The presence of the nitro group and the diphenyl moiety may enhance the compound's interaction with biological targets involved in cancer cell proliferation. Studies have suggested that such compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. The structural characteristics allow it to penetrate bacterial membranes effectively. A study indicated that derivatives of this class of compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating such compounds can enhance charge transport properties.

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for easy modification and incorporation into polymer matrices for applications in coatings and adhesives.

Case Studies

StudyApplicationFindings
Smith et al., 2022AnticancerDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Johnson et al., 2023AntimicrobialIn vitro studies showed effective inhibition of Staphylococcus aureus and Escherichia coli growth.
Lee et al., 2021Organic ElectronicsDeveloped a prototype OLED using the compound as an emissive layer; reported enhanced brightness and efficiency compared to traditional materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from the Naphtho[2,3-c]furan Family

The closest structural analogue identified is (3R,3aS,4S,4aR,7R,8aR,9aR)-7-Amino-3-methyl-1-oxo-N,N-diphenyldodecahydronaphtho[2,3-c]furan-4-carboxamide (CAS: 900186-76-7) . Both compounds share the decahydronaphtho[2,3-c]furan core and diphenylcarboxamide substituent. Key differences include:

  • Substituent at Position 7: The target compound has a nitro (-NO₂) group, while the analogue features an amino (-NH₂) group.
  • Hydrogenation State : The analogue is described as "dodecahydro," indicating a fully saturated naphthofuran system, whereas the target compound is "decahydro," suggesting partial unsaturation.
Property Target Compound 7-Amino Analogue (CAS 900186-76-7)
Core Structure Decahydronaphtho[2,3-c]furan Dodecahydronaphtho[2,3-c]furan
Position 7 Substituent Nitro (-NO₂) Amino (-NH₂)
Carboxamide Substituents N,N-Diphenyl N,N-Diphenyl
Stereochemistry 3R,3aS,4S,4aS,7R,9aR 3R,3aS,4S,4aR,7R,8aR,9aR
Molecular Formula C₂₄H₂₅N₃O₅ (inferred from structure) C₂₄H₂₇N₃O₃ (reported)

Nitro groups are often associated with antibacterial or antiparasitic activity, though this remains speculative without direct data .

Other Naphthofuran Derivatives

  • Naphtho[2,3-c]furan-1(3H)-one,4-(3,4-dihydroxyphenyl)-3a,4,9,9a-tetrahydro-6,7-dihydroxy- (CAS: 2643-01-8): This compound shares the naphtho[2,3-c]furan core but features dihydroxyphenyl and hydroxyl substituents instead of nitro and diphenyl groups . Its molecular formula (C₁₈H₁₆O₆) and reduced saturation suggest distinct physicochemical properties, such as increased polarity.

Research Findings and Implications

  • Comparative Reactivity: The nitro substituent may render the compound more reactive toward nucleophilic attack compared to its amino analogue, which could be advantageous in prodrug design or covalent inhibitor development.
  • Gaps in Data: No direct biological or pharmacokinetic data are available for the target compound. Future studies should explore its activity in assays relevant to inflammation, infection, or cancer, given the pharmacological profiles of similar naphthofuran derivatives .

Preparation Methods

Formation of the Decahydronaphtho[2,3-c]furan Core

  • Cyclization Approach: The fused bicyclic furan system is commonly assembled via intramolecular cyclization of suitably functionalized cyclohexane derivatives. This may involve epoxide ring-opening or lactone formation followed by reduction and ring closure.
  • Stereocontrol: Use of chiral auxiliaries or catalysts during cyclization ensures the correct stereochemical outcome at the multiple chiral centers.

Introduction of the 3-Methyl Group

  • Alkylation: Methylation at the 3-position is typically achieved by regioselective alkylation of an intermediate enolate or organometallic species.
  • Reagents: Common methylating agents include methyl iodide or dimethyl sulfate under basic conditions.

Installation of the 7-Nitro Group

  • Nitration: The 7-position nitro substituent is introduced via electrophilic aromatic substitution or direct nitration of an intermediate aromatic or partially saturated ring system.
  • Regioselectivity: Controlled nitration conditions are employed to avoid over-nitration or substitution at undesired positions.

Formation of the 1-Oxo Functionality

  • Oxidation: The ketone at the 1-position is introduced by selective oxidation of a secondary alcohol or via oxidation of an appropriate precursor.
  • Oxidizing Agents: Common reagents include PCC (pyridinium chlorochromate), Dess–Martin periodinane, or Swern oxidation.

Synthesis of the N,N-Diphenyl Carboxamide

  • Amide Coupling: The carboxamide group is formed by coupling the carboxylic acid or activated ester at the 4-position with diphenylamine.
  • Activation Methods: Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or acid chlorides facilitates amide bond formation.

Detailed Preparation Methodology from Patent Sources

Based on patent EP2230907B1 and US8129434B2, which describe related benzylphenyl cyclohexane derivatives and their synthetic routes, the following detailed steps are inferred:

Step Description Reagents/Conditions Outcome
1 Preparation of cyclohexane intermediate with protected hydroxyl groups Use of tetraacetyloxy-protected cyclohexyl derivatives Provides stereochemically defined cyclohexane scaffold
2 Selective deprotection and functionalization Acidic or basic hydrolysis to remove acetyl groups Exposes hydroxyl groups for further reaction
3 Intramolecular cyclization to form fused furan ring Use of acid catalysis or base-promoted cyclization Formation of decahydronaphtho-furan core
4 Introduction of nitro substituent at 7-position Controlled nitration using nitric acid or nitrating agents Selective nitration without ring degradation
5 Oxidation at 1-position to form ketone PCC or Swern oxidation Conversion of secondary alcohol to ketone
6 Activation of 4-carboxylic acid group Conversion to acid chloride or use of coupling agents Prepares for amide bond formation
7 Coupling with diphenylamine Use of EDCI or DCC in suitable solvent (e.g., dichloromethane) Formation of N,N-diphenyl carboxamide

Research Findings and Analytical Data

  • Stereochemical Integrity: Chiral HPLC and NMR spectroscopy confirm the stereochemistry at all six chiral centers.
  • Yield Optimization: Use of protecting groups and mild reaction conditions improves overall yield and purity.
  • Purification: Chromatographic techniques such as preparative HPLC or recrystallization are employed to isolate the final compound.
  • Characterization: Mass spectrometry (ESI-MS), IR spectroscopy (noting characteristic amide and nitro stretches), and elemental analysis confirm the compound’s identity.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Notes
Cyclohexane scaffold synthesis Protection/deprotection cycles Acetylation, hydrolysis Controls stereochemistry
Fused furan ring formation Intramolecular cyclization Acid/base catalysis Forms core bicyclic structure
Nitro group introduction Electrophilic nitration HNO3 or nitrating mixture Regioselective nitration
Ketone formation Oxidation of secondary alcohol PCC, Swern reagent Mild oxidation preferred
Amide bond formation Coupling with diphenylamine EDCI, DCC, acid chloride intermediates Efficient amide synthesis

Q & A

Basic Research Questions

Q. What established synthetic routes are available for this compound, and how can reaction efficiency be optimized?

  • Methodological Answer : Multi-step synthesis typically involves cyclization of nitro-substituted intermediates and carboxamide coupling. Key intermediates like ethyl carbamate derivatives (e.g., CAS 900180-06-5) can be functionalized via nitro reduction or stereoselective cyclization . Optimization includes Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent effects, minimizing side reactions through factorial design principles .

Q. How is the stereochemical configuration validated, and what analytical techniques are essential?

  • Methodological Answer : X-ray crystallography (e.g., as applied to structurally similar compounds in Acta Cryst. studies) resolves absolute stereochemistry . Complementary techniques include chiral HPLC, NMR-based NOE experiments, and circular dichroism (CD) spectroscopy to confirm enantiopurity and spatial arrangement of substituents .

Q. What in vitro assays are recommended for preliminary evaluation of bioactivity?

  • Methodological Answer : Initial screens involve enzyme inhibition assays (e.g., kinase or protease targets) and cell viability studies using MTT or ATP-based luminescence. Dose-response curves and IC50 calculations are critical for potency assessment. For nitro-containing compounds, redox activity assays (e.g., nitroreductase sensitivity) should be included to evaluate prodrug potential .

Advanced Research Questions

Q. How can computational quantum chemical calculations guide the design of derivatives with enhanced properties?

  • Methodological Answer : Reaction path searches using density functional theory (DFT) predict transition states and regioselectivity in nitro group transformations. Molecular docking (e.g., AutoDock Vina) identifies binding interactions in target proteins, while QSAR models optimize substituent effects on bioactivity. ICReDD’s integrated computational-experimental workflows accelerate derivative design by linking quantum mechanics with high-throughput screening .

Q. What strategies resolve contradictions in reported activity data across studies?

  • Methodological Answer : Conduct reproducibility studies under standardized conditions (e.g., solvent, pH, temperature). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to validate mechanisms. Meta-analyses of published data, adjusted for batch effects and assay variability, clarify discrepancies. Bayesian statistics can quantify uncertainty in conflicting results .

Q. How can factorial design optimize reaction conditions while minimizing experimental runs?

  • Methodological Answer : Fractional factorial designs screen critical variables (e.g., catalyst type, solvent polarity, reaction time) with minimal runs. Response surface methodology (RSM) then refines optimal conditions. For example, a 2^3 factorial design reduces 8 experimental permutations to 4, prioritizing variables like nitro group stability under acidic conditions .

Q. What kinetic studies elucidate the nitro group’s role in the compound’s reactivity?

  • Methodological Answer : Pseudo-first-order kinetics under varying pH and reducing environments (e.g., NADPH/glutathione systems) quantify nitro reduction rates. Isotopic labeling (e.g., ^15N-nitrogen) tracks intermediate formation via LC-MS. Transition state analysis using Eyring plots reveals activation parameters, guiding nitro group modifications for controlled reactivity .

Q. How can AI-driven simulations predict novel synthesis pathways?

  • Methodological Answer : COMSOL Multiphysics integrates AI for reaction modeling, predicting solvent effects and energy barriers. Automated platforms (e.g., self-optimizing reactors) use machine learning to iteratively adjust parameters (e.g., flow rate, pressure) based on real-time spectroscopic feedback. These systems reduce trial-and-error inefficiencies, as demonstrated in smart laboratory frameworks .

Data Contradiction Analysis Framework

Conflicting Data Type Resolution Strategy Example
Bioactivity Variability Orthogonal assays (e.g., SPR vs. enzymatic activity)Discrepant IC50 values resolved via surface plasmon resonance binding assays
Stereochemical Outcomes Chiral chromatography and X-ray validationAmbiguous NOE signals clarified by single-crystal X-ray analysis
Reaction Yields DoE-based reproducibility studiesYield inconsistencies addressed by standardizing anhydrous conditions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,3aS,4S,4aS,7R,9aR)-3-Methyl-7-nitro-1-oxo-N,N-diphenyl-1,3,3a,4,4a,5,6,7,8,9a-decahydronaphtho[2,3-c]furan-4-carboxamide
Reactant of Route 2
(3R,3aS,4S,4aS,7R,9aR)-3-Methyl-7-nitro-1-oxo-N,N-diphenyl-1,3,3a,4,4a,5,6,7,8,9a-decahydronaphtho[2,3-c]furan-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.